1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of chlorine, methylthio, and chloromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the ketone group to an alcohol.
Substitution: The chloromethyl and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(chloromethyl)-4-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(4-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C11H12Cl2OS |
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Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-chloro-1-[4-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
BKSDPCFKUSMOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CCl)SC)Cl |
Origin of Product |
United States |
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